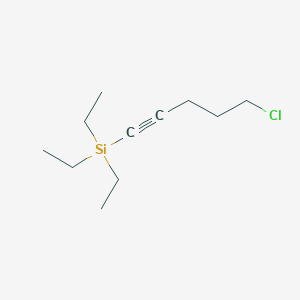
1-Chloro-5-triethylsilyl-4-pentyne
説明
1-Chloro-5-triethylsilyl-4-pentyne represents a compound of interest due to its unique functional groups, which include a triethylsilyl group known for its protective and modifying effects in organic synthesis, and a chloro and alkyne functionality that provides reactive sites for various chemical transformations.
Synthesis Analysis
The synthesis of similar compounds often involves the functionalization of alkynes or the addition of silicon-containing groups to alkenes or alkynes. For example, the hydrosilylation of 1-pentyne by triethylsilane, catalyzed by rhodium catalysts, demonstrates a method for introducing silyl groups into alkynes (Brady & Nile, 1981). These methodologies can be adapted to synthesize 1-Chloro-5-triethylsilyl-4-pentyne by choosing appropriate starting materials and conditions.
Molecular Structure Analysis
Compounds with similar structures, such as polyacetylenes and poly(4-methyl-2-pentyne)-based materials, demonstrate the influence of side chains and substituents on the overall molecular architecture and properties (Sultanov et al., 2012). The presence of a triethylsilyl group in 1-Chloro-5-triethylsilyl-4-pentyne is expected to impact its steric and electronic properties, influencing reactivity and molecular conformation.
Chemical Reactions and Properties
Silicon-containing compounds participate in a variety of chemical reactions, including hydrosilylation, cross-coupling, and silylation reactions. The triethylsilyl group in 1-Chloro-5-triethylsilyl-4-pentyne can serve as a protective group for the alkyne, modulating its reactivity and participating in subsequent transformations. The chlorine atom provides a site for nucleophilic substitution reactions, enabling further functionalization of the molecule.
Physical Properties Analysis
The physical properties of compounds similar to 1-Chloro-5-triethylsilyl-4-pentyne, such as solubility, boiling point, and melting point, are influenced by the molecular structure and the nature of substituents. Polymeric materials incorporating silyl and alkyne groups have been studied for their mechanical, thermal, and gas transport properties, offering insights into how these functional groups affect material properties (Ezhov et al., 2012).
科学的研究の応用
Hydrosilylation of Acetylenes:
- Hydrosilylation of 1-pentyne by triethylsilane using rhodium catalysts was investigated, providing insights into the isomerization of intermediate vinylrhodium complexes, which could be relevant for understanding reactions involving 1-Chloro-5-triethylsilyl-4-pentyne (Brady & Nile, 1981).
Catalytic Applications:
- One-pot tandem hydroamination/hydrosilation catalyzed by cationic iridium(I) complexes was studied, highlighting potential catalytic applications in processes involving 1-Chloro-5-triethylsilyl-4-pentyne (Field, Messerle, & Wren, 2003).
Polymerization and Copolymerization:
- Research on living polymerization of 4-methyl-2-pentyne and 1-trimethylsilyl-1-propyne initiated by NbCl5-Ph4Sn catalysts provides insights into the polymerization process that could be applicable to the synthesis and manipulation of polymers involving 1-Chloro-5-triethylsilyl-4-pentyne (Sultanov, Gorshkova, Semenistaya, & Khotimsky, 2008).
Synthesis and Characterization:
- The synthesis, characterization, and properties of block copolymers were examined, which could be relevant for understanding the characteristics of materials synthesized from 1-Chloro-5-triethylsilyl-4-pentyne (Sultanov, Ezhov, Shishatskiy, Buhr, & Khotimskiy, 2012).
Gas Transport Properties:
- Studies on the synthesis and gas-transport properties of polymers based on 1-trimethylsilyl-1-propyne and poly(4-methyl-2-pentyne) provide insights into the potential applications of 1-Chloro-5-triethylsilyl-4-pentyne in membrane technology and gas separation processes (Kossov, Geiger, Matson, Litvinova, & Polevaya, 2019).
Safety and Hazards
Safety measures for handling 1-Chloro-5-triethylsilyl-4-pentyne include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
It is known that this compound is used as an organic chemical synthesis intermediate .
Mode of Action
It is used to synthesize 5-trimethylsilyl-4-pentynyllithium (tmspli), which can be used as an initiator in the polymerization of styrene .
Action Environment
The action of 1-Chloro-5-triethylsilyl-4-pentyne can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, its boiling point is 75-77 °C at 20.6 mmHg , and its density is 0.977 g/mL at 25 °C . These properties suggest that it is stable under normal laboratory conditions but may undergo changes under extreme temperatures or pressures.
特性
IUPAC Name |
5-chloropent-1-ynyl(triethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClSi/c1-4-13(5-2,6-3)11-9-7-8-10-12/h4-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFYXFCOGXKCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374075 | |
| Record name | (5-Chloropent-1-yn-1-yl)(triethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-5-triethylsilyl-4-pentyne | |
CAS RN |
174125-30-5 | |
| Record name | (5-Chloropent-1-yn-1-yl)(triethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



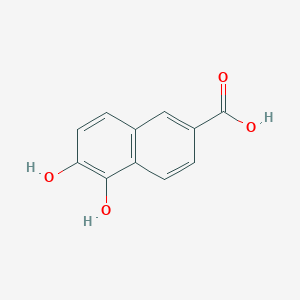
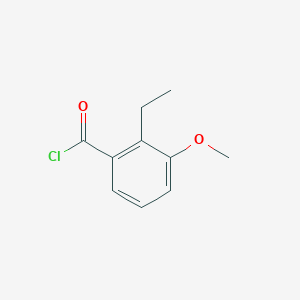
![Methyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64447.png)

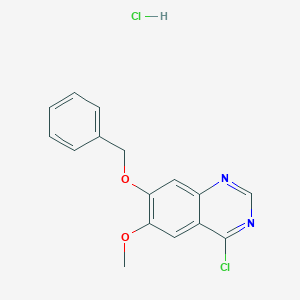







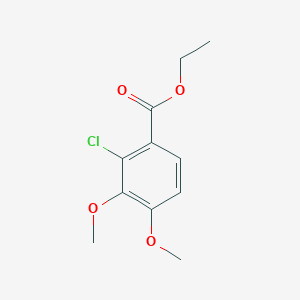
![(7-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B64478.png)